Cas no 112408-71-6 ((S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one)

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one 化学的及び物理的性質

名前と識別子

-

- (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one

- 2',5,7-Trihydroxy-8-methoxyflavanone

- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-, (2S)-

- (S)-5,7,2'-trihydroxy-8-methoxyflavanone

- [ "" ]

- 2',5,7-Trihydroxy-8-methoxyflavane

- 112408-71-6

- AKOS032948618

- 5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one

- (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one

- FS-10149

- (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

- (2s)-5,7,2'-trihydroxy-8-methoxyflavanone

- AKOS022184859

-

- インチ: InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3

- InChIKey: URBNKMKLIWQQRO-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(O)C(OC)=C2C=1C(=O)CC(C1C=CC=CC=1O)O2

計算された属性

- せいみつぶんしりょう: 302.07900

- どういたいしつりょう: 302.07903816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 96.2Ų

じっけんとくせい

- 色と性状: Powder

- PSA: 96.22000

- LogP: 2.51850

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TMA0746-100 mg |

2',5,7-Trihydroxy-8-methoxyflavanone |

112408-71-6 | 98% | 100MG |

¥ 27,500 | 2023-07-11 | |

| A2B Chem LLC | AE17413-5mg |

2',5,7-Trihydroxy-8-methoxyflavane |

112408-71-6 | ≥98% | 5mg |

$908.00 | 2024-04-20 | |

| Key Organics Ltd | FS-10149-5mg |

2′,5,7-Trihydroxy-8-methoxyflavanone |

112408-71-6 | >95% | 5mg |

$680.00 | 2025-02-24 | |

| TargetMol Chemicals | TMA0746-5 mg |

2',5,7-Trihydroxy-8-methoxyflavanone |

112408-71-6 | 98% | 5mg |

¥ 10,500 | 2023-07-11 | |

| TargetMol Chemicals | TMA0746-50 mg |

2',5,7-Trihydroxy-8-methoxyflavanone |

112408-71-6 | 98% | 50mg |

¥ 21,300 | 2023-07-11 |

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one 関連文献

-

Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

関連分類

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 8-O-methylated flavonoids

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 8-O-methylated flavonoids

- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-oneに関する追加情報

Chemical Profile of (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one (CAS No. 112408-71-6)

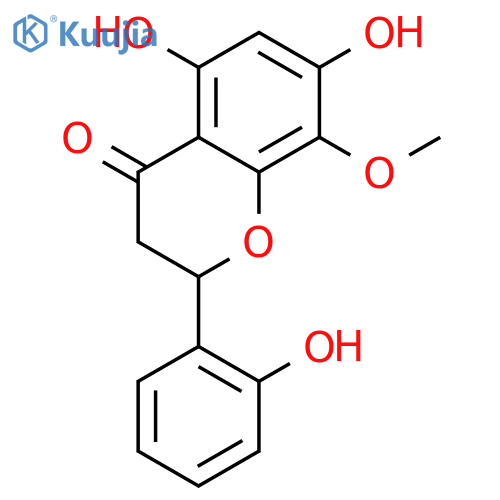

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one is a naturally occurring flavonoid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its remarkable biological activities. This compound, identified by its CAS number 112408-71-6, belongs to the flavonol class of polyphenolic compounds, which are widely recognized for their potential health benefits and therapeutic applications. The structural configuration of this molecule, particularly the presence of hydroxyl and methoxy groups, as well as the specific stereochemistry at the chiral center, contributes to its unique pharmacological properties.

The chemical structure of (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one consists of a chromenone backbone with hydroxyl substituents at positions 5 and 7, a methoxy group at position 8, and a 2-hydroxyphenyl ring attached at position 2. This arrangement imparts significant reactivity and biological activity, making it a subject of extensive research in medicinal chemistry. The stereochemistry at the chiral center, specifically the (S) configuration, plays a crucial role in determining its biological efficacy and interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of flavonoids due to their ability to modulate various cellular pathways. (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one has been studied for its antioxidant, anti-inflammatory, and anticancer properties. The flavonol moiety is known to exhibit potent radical scavenging activity, which is attributed to its ability to donate electrons through its phenolic hydroxyl groups. This property makes it a promising candidate for preventing oxidative stress-related diseases.

Furthermore, research has indicated that this compound can inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. For instance, studies have shown that (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one can modulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to suppress the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

The anti-cancer effects of this flavonoid have been particularly well-documented in several preclinical studies. Researchers have observed that it can selectively target cancer cells while sparing healthy cells, making it an attractive candidate for developing novel anticancer therapies. The mechanisms underlying these effects include inhibition of tyrosine kinases, modulation of transcription factors such as NF-κB, and induction of reactive oxygen species (ROS) in cancer cells.

Another area where (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one has shown promise is in neuroprotection. Flavonoids are known to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that this compound can reduce oxidative damage to neurons, inhibit the aggregation of amyloid-beta plaques, and protect against excitotoxicity. These findings suggest that it may have therapeutic potential for treating neurodegenerative disorders.

The cardiovascular benefits of flavonoids have also been extensively studied. Research indicates that (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one can improve endothelial function by enhancing nitric oxide (NO) production and inhibiting endothelial dysfunction. Additionally, it has been shown to reduce blood pressure and cholesterol levels, thereby lowering the risk of cardiovascular diseases.

In terms of clinical applications, several studies have explored the potential use of this compound in human trials for various conditions. While more research is needed to fully understand its therapeutic efficacy and safety profile in humans, preliminary results are encouraging. For example, clinical trials have suggested that it may be effective in reducing inflammation and improving symptoms in patients with chronic inflammatory diseases.

The synthesis and isolation of (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one from natural sources such as plants or microorganisms remain an active area of research. Advances in biotechnological methods have enabled the production of this compound on an industrial scale using microbial fermentation or plant cell cultures. These techniques not only improve yield but also ensure high purity and consistency.

Future research directions include exploring the structure-activity relationships (SAR) of this flavonoid to optimize its pharmacological properties further. By modifying specific structural features such as hydroxyl or methoxy groups, researchers aim to enhance its bioavailability and target specificity without compromising its therapeutic effects.